

CCT365623 Hydrochloride: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: CCT365623 hydrochloride

Cat. No.: B606557

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Abstract

CCT365623 hydrochloride is a potent and orally active inhibitor of Lysyl Oxidase (LOX), a critical enzyme in the tumor microenvironment.[1][2] Inhibition of LOX by CCT365623 disrupts the retention of Epidermal Growth Factor Receptor (EGFR) on the cell surface, subsequently suppressing downstream signaling pathways, including AKT phosphorylation.[1][3][4] This document provides detailed protocols for the in vitro characterization of **CCT365623 hydrochloride**, focusing on its enzymatic inhibition of LOX and its cellular effects on EGFR signaling.

Introduction

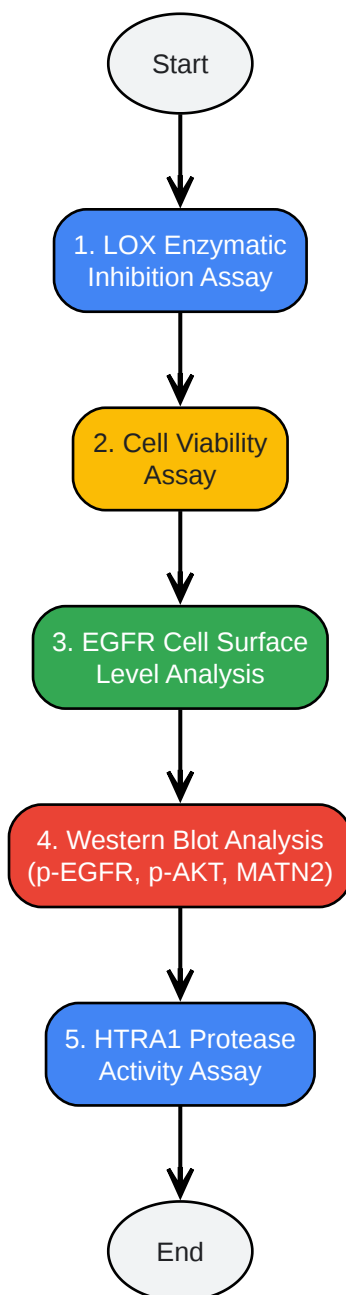
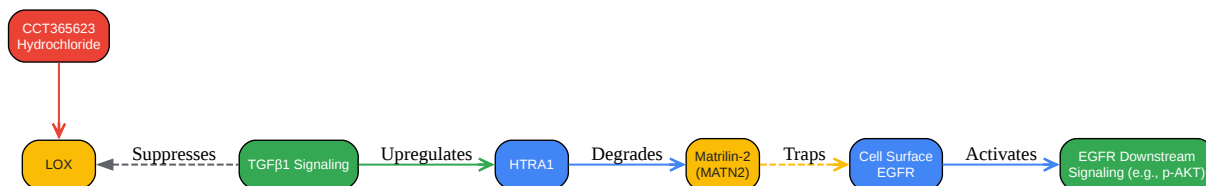
Lysyl oxidase (LOX) is an extracellular copper-dependent enzyme that plays a crucial role in the cross-linking of collagen and elastin, contributing to the structural integrity of the extracellular matrix (ECM).[3] Upregulation of LOX has been associated with poor outcomes in various cancers by promoting tumor progression and metastasis.[3][5] **CCT365623 hydrochloride** has been identified as a small molecule inhibitor of LOX with an IC₅₀ of 0.89 μM.[1][6] Its mechanism of action involves the modulation of the TGFβ1-HTRA1-Matrilin-2 signaling axis, which ultimately leads to a reduction in cell surface EGFR and attenuation of its downstream signaling.[3][7] These application notes provide a comprehensive guide for researchers to investigate the in vitro activity of **CCT365623 hydrochloride**.

Data Presentation

Parameter	Value	Reference
Target	Lysyl Oxidase (LOX)	[1] [2]
IC50 (LOX)	0.89 μ M	[1] [6]
Cellular Effect	Concentration-dependent decrease in surface EGFR protein levels.	[1]
Downstream Signaling	Decreases phosphorylation of EGFR (pY1068) and AKT.	[1]
Upstream Regulation	Increases pSMAD2 protein levels, indicating activation of TGF β signaling.	[1]

Signaling Pathway

The proposed signaling pathway for the action of **CCT365623 hydrochloride** is depicted below. Inhibition of LOX by CCT365623 leads to an increase in TGF β 1 signaling, which in turn upregulates the serine protease HTRA1. HTRA1 then degrades Matrilin-2 (MATN2), a protein that traps EGFR at the cell surface. The subsequent loss of surface EGFR leads to reduced activation and downstream signaling.



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